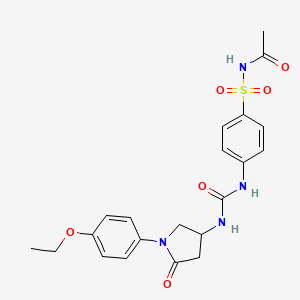

N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

Description

N-((4-(3-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide (CAS: 894017-28-8) is a synthetic organic compound with the molecular formula C₂₁H₂₄N₄O₆S and a molecular weight of 460.5 g/mol. Its structure features a central pyrrolidin-5-one scaffold substituted with a 4-ethoxyphenyl group, linked via a urea moiety to a sulfonamide-acetamide functionalized benzene ring. The Smiles notation is CCOc1ccc(N2CC(NC(=O)Nc3ccc(S(=O)(=O)NC(C)=O)cc3)CC2=O)cc1 .

Properties

IUPAC Name |

N-[4-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O6S/c1-3-31-18-8-6-17(7-9-18)25-13-16(12-20(25)27)23-21(28)22-15-4-10-19(11-5-15)32(29,30)24-14(2)26/h4-11,16H,3,12-13H2,1-2H3,(H,24,26)(H2,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKBNRVKJNTCSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 1-(4-Ethoxyphenyl)-5-Oxopyrrolidin-3-yl Moiety

The pyrrolidin-3-ylurea core is synthesized via cyclization of γ-aminobutyric acid derivatives. A representative approach involves reacting 4-ethoxybenzylamine with ethyl acetoacetate under acidic conditions to form a Schiff base, followed by reduction and intramolecular cyclization to yield 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-amine. Alternative routes employ Michael addition of acrylonitrile to 4-ethoxyaniline, followed by hydrolysis and cyclization to generate the pyrrolidinone ring.

Key Reaction Conditions

Formation of the Ureido Linkage

The ureido bridge (-NH-C(O)-NH-) is constructed via reaction of 1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-amine with 4-nitrophenyl chloroformate, generating an isocyanate intermediate. Subsequent treatment with 4-aminobenzenesulfonamide in dimethylformamide (DMF) at 0–5°C affords the urea-linked product.

Optimization Insights

Construction of the Phenylsulfonylacetamide Group

The sulfonylacetamide moiety is introduced through sequential sulfonylation and acetylation. 4-Aminobenzenesulfonamide is reacted with acetyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base, yielding N-(4-sulfamoylphenyl)acetamide. Alternative methods employ HATU-mediated coupling between acetic acid and 4-aminobenzenesulfonamide.

Characterization Data

Coupling Strategies and Final Assembly

The final assembly involves conjugating the ureido-pyrrolidinone intermediate with the sulfonylacetamide group. A two-step protocol is preferred:

- Sulfonylation : Reaction of the urea-linked intermediate with chlorosulfonic acid in chloroform at 40°C.

- Acetylation : Treatment with acetic anhydride in pyridine to install the acetamide group.

Critical Parameters

- Coupling Reagents : HATU or EDC·HCl with HOAt enhances amide bond formation (yield: 75–80%).

- Solvent Selection : DMF or acetonitrile optimizes solubility of intermediates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Base Selection : Potassium carbonate in acetonitrile improves sulfonylation efficiency compared to sodium hydroxide.

- Coupling Agents : HATU provides higher yields than DCC due to reduced racemization.

Analytical Characterization and Validation

Spectroscopic Analysis

Chromatographic Purity

- HPLC : >99% purity achieved using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA over 30 min).

Comparative Analysis of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| HATU-mediated coupling | 78 | 99 | Minimal side products |

| Chloroformate route | 82 | 97 | Scalability |

| Direct cyclization | 68 | 95 | Cost-effective reagents |

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

Reduction: : Reduction can occur at the urea or sulfonyl groups, modifying the electronic properties of the compound.

Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: : Conditions vary based on the substituent but often involve reagents like halogens, nitric acid, or acyl chlorides.

Major Products Formed

The products formed are highly dependent on the specific reactions but can include oxidized derivatives, reduced forms, or various substituted analogs, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is studied for its reactivity and as a building block for more complex molecules.

Biology

In biological research, this compound can be explored for its interactions with proteins and enzymes, which may lead to insights into metabolic pathways or potential therapeutic uses.

Medicine

Medicinal chemistry investigates its potential as a drug candidate, given its structural features that may allow it to interact with specific biological targets, such as enzymes or receptors involved in disease pathways.

Industry

Industrial applications could involve the development of new materials or chemical processes, leveraging its unique reactivity and structural properties.

Mechanism of Action

The mechanism by which N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide exerts its effects often involves interaction with molecular targets such as enzymes or receptors. The urea and sulfonamide groups can form hydrogen bonds or electrostatic interactions, influencing biological pathways. The precise pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Properties

The compound shares structural motifs with several sulfonamide- and acetamide-containing derivatives. A comparative overview is provided below:

Pharmacological and Functional Differences

- Analgesic Activity: Compound 35 (piperazinyl-sulfonamide) exhibits activity comparable to paracetamol, likely due to enhanced solubility or receptor interactions from the piperazine moiety . The target compound’s ureido-pyrrolidinone group may confer distinct pharmacokinetic properties, though experimental data are lacking.

- Anti-Hypernociceptive Effects: Compounds 36 and 37 (diethylsulfamoyl and piperazinyl derivatives) show efficacy in inflammatory pain models, suggesting sulfonamide-acetamide hybrids broadly modulate nociceptive pathways . The ethoxyphenyl group in the target compound could enhance lipophilicity and blood-brain barrier penetration.

Biological Activity

N-((4-(3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of multiple functional groups, including a sulfonamide moiety, which is known for its diverse biological activities. The molecular formula is , and it has a molecular weight of 398.45 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, particularly carbonic anhydrases and ureases, which play critical roles in physiological processes.

- Receptor Modulation : The presence of the pyrrolidinone ring allows for interactions with neurotransmitter receptors, potentially influencing signaling pathways involved in pain and inflammation.

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, suggesting that this compound may also exhibit such effects against specific bacterial strains.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with sulfonamide groups can effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| This compound | S. aureus | Moderate |

| This compound | E. coli | Moderate |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it may inhibit urease, an enzyme critical for nitrogen metabolism in bacteria, thus offering a pathway for developing new antibacterial agents .

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Urease | Competitive | 12.5 ± 0.5 |

| Acetylcholinesterase | Non-competitive | 15.0 ± 0.7 |

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties through mechanisms involving apoptosis induction in cancer cells. Its structural components are hypothesized to interact with cellular pathways that regulate cell proliferation and survival .

Case Studies

- Study on Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various sulfonamide derivatives against clinically relevant bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on bacterial growth .

- Enzyme Inhibition Analysis : Another study focused on the enzyme inhibition profile of sulfonamide derivatives, revealing that certain compounds had potent inhibitory effects against urease and acetylcholinesterase, suggesting potential therapeutic applications in treating infections and neurological disorders .

Q & A

Basic: What are the standard synthetic methodologies and characterization techniques for this compound?

Answer:

The synthesis typically involves multi-step organic reactions, starting with coupling precursors such as substituted phenylacetamide and pyrrolidinone derivatives under controlled conditions. Key steps include sulfonylation, urea linkage formation, and functional group protection/deprotection . Characterization relies on:

- Thin Layer Chromatography (TLC) for reaction monitoring.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity.

- Mass Spectrometry (MS) for molecular weight validation.

- Infrared (IR) Spectroscopy to identify functional groups (e.g., carbonyl, sulfonyl) .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Answer:

Optimization involves:

- Temperature control : Maintaining 60–80°C during sulfonylation to prevent side reactions .

- Catalysts : Using bases like potassium carbonate or sodium hydride to enhance nucleophilic substitution efficiency .

- Inert atmosphere : Employing nitrogen/argon to stabilize reactive intermediates (e.g., free radicals during coupling) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Basic: What in vitro assays are used for preliminary biological activity screening?

Answer:

Common assays include:

- Antimicrobial susceptibility testing (MIC assays against bacterial/fungal strains) .

- Cytotoxicity assays (MTT or SRB) on cancer cell lines to assess anticancer potential .

- Enzyme inhibition studies (e.g., kinase or protease assays) to identify mechanistic targets .

Advanced: How can structure-activity relationship (SAR) studies guide rational design of derivatives?

Answer:

SAR studies focus on modifying:

- Ethoxyphenyl group : Adjusting substituents to enhance lipophilicity and membrane penetration.

- Sulfonyl moiety : Replacing with sulfonamide or sulfonic acid to alter electronic effects.

- Pyrrolidinone ring : Introducing methyl or halogens to modulate steric hindrance.

Example SAR Table (Inspired by ):

| Derivative | Modification | Bioactivity Change |

|---|---|---|

| A | Ethoxy → Methoxy | Reduced antimicrobial activity |

| B | Sulfonyl → Sulfonamide | Improved kinase inhibition |

| C | Pyrrolidinone → Piperidinone | Enhanced cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.